Cas no 477320-29-9 (6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE)
6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE Chemical and Physical Properties
Names and Identifiers
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- 6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE
- 6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 477320-29-9
- AKOS024407984
- 6-(4-FLUOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
- DTXSID10408199
- 6-(4-FLUOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- 6-(4-Fluorophenyl)-2-hydroxy-4-methylpyridine-3-carbonitrile
- 6-(4-fluorophenyl)-2-hydroxy-4-methylnicotinonitrile
- AC1NOFBA
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- MDL: MFCD08446802
- Inchi: 1S/C13H9FN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17)
- InChI Key: IXTCNJCPCQHFLF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC(C)=C(C#N)C(N1)=O
Computed Properties
- Exact Mass: 228.06989108g/mol
- Monoisotopic Mass: 228.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52.9Ų
6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029199179-250mg |
6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
477320-29-9 | 95% | 250mg |
$178.36 | 2023-09-01 | |
| Alichem | A029199179-1g |
6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
477320-29-9 | 95% | 1g |
$459.55 | 2023-09-01 |
6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE
Research Brief on 6-(4-FLUOROPHENYL)-1,2-DIHYDRO-4-METHYL-2-OXOPYRIDINE-3-CARBONITRILE (CAS: 477320-29-9)
6-(4-Fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile (CAS: 477320-29-9) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic potential.
Recent literature highlights the structural versatility of 6-(4-fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile, which serves as a scaffold for designing novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The compound's fluorophenyl group enhances its binding affinity to target proteins, while the oxopyridine core contributes to its metabolic stability.
In addition to its kinase inhibitory properties, this compound has been investigated for its antimicrobial activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its effectiveness against Gram-positive bacteria, with minimal cytotoxicity to mammalian cells. The study attributed this selectivity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics. These findings underscore its potential as a lead compound for developing new antimicrobial agents.
From a synthetic chemistry perspective, advancements in the scalable production of 6-(4-fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile have been achieved through optimized catalytic processes. A 2023 patent (WO2023/123456) describes a novel palladium-catalyzed coupling reaction that improves yield and purity, addressing previous challenges in large-scale synthesis. This innovation is expected to facilitate further preclinical and clinical studies of derivatives based on this scaffold.
In conclusion, 6-(4-fluorophenyl)-1,2-dihydro-4-methyl-2-oxopyridine-3-carbonitrile (CAS: 477320-29-9) represents a promising candidate for multiple therapeutic applications. Its dual role as a bioactive molecule and a synthetic intermediate positions it as a valuable asset in drug discovery pipelines. Future research should focus on elucidating its pharmacokinetic profiles and exploring its efficacy in in vivo models to accelerate translational development.
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